molecular formula C12H10Cl2N4O B12614764 2-(2,4-Dichloroanilino)pyridine-3-carbohydrazide CAS No. 918907-45-6

2-(2,4-Dichloroanilino)pyridine-3-carbohydrazide

Cat. No.: B12614764
CAS No.: 918907-45-6
M. Wt: 297.14 g/mol
InChI Key: JNKMIOSCWLQNEA-UHFFFAOYSA-N
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Description

2-(2,4-Dichloroanilino)pyridine-3-carbohydrazide is a chemical compound with the molecular formula C12H9Cl2N3O It is a derivative of pyridine and aniline, characterized by the presence of two chlorine atoms on the aniline ring and a carbohydrazide group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloroanilino)pyridine-3-carbohydrazide typically involves the reaction of 2,4-dichloroaniline with pyridine-3-carbohydrazide. One common method includes the following steps:

    Starting Materials: 2,4-Dichloroaniline and pyridine-3-carbohydrazide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

    Catalysts: A catalytic amount of acid, such as sulfuric acid, may be used to facilitate the reaction.

    Procedure: The mixture is heated under reflux for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ more environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloroanilino)pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(2,4-Dichloroanilino)pyridine-3-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloroanilino)pyridine-3-carbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the carbohydrazide group can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its structural features, including the dichloroaniline and pyridine-carbohydrazide moieties This combination imparts specific chemical and biological properties that are not found in its individual components or other similar compounds

Properties

CAS No.

918907-45-6

Molecular Formula

C12H10Cl2N4O

Molecular Weight

297.14 g/mol

IUPAC Name

2-(2,4-dichloroanilino)pyridine-3-carbohydrazide

InChI

InChI=1S/C12H10Cl2N4O/c13-7-3-4-10(9(14)6-7)17-11-8(12(19)18-15)2-1-5-16-11/h1-6H,15H2,(H,16,17)(H,18,19)

InChI Key

JNKMIOSCWLQNEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NC2=C(C=C(C=C2)Cl)Cl)C(=O)NN

Origin of Product

United States

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